tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
CAS No.:
Cat. No.: VC13701424
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrN2O2 |
|---|---|
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17) |
| Standard InChI Key | JHMPRBHRNWAIBF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate, delineates its structure:
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A 6-bromopyridin-3-yl group provides aromaticity and electrophilic reactivity due to the bromine atom.
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A cyclopropyl ring introduces steric strain and conformational rigidity, influencing binding interactions.
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A tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing solubility and stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇BrN₂O₂ | |
| Molecular Weight | 313.19 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br | |
| Boiling Point | Not reported | – |
| Solubility | Low in water; soluble in THF, DCM |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Cyclopropanation: A pyridine derivative undergoes cyclopropane ring formation via [2+1] cycloaddition or metal-catalyzed coupling.
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Bromination: Electrophilic bromination at the pyridine’s 6-position using reagents like NBS (N-bromosuccinimide).
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Carbamate Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Table 2: Representative Synthesis Protocols
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Lithium hexamethyldisilazane, THF, 0°C | 62% | |
| Bromination | NBS, DMF, rt | 76% | |
| Boc Protection | Boc₂O, DMAP, K₂CO₃, reflux | 50.7% |
Challenges and Optimizations
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Low Yields: Cyclopropanation often suffers from side reactions; optimized stoichiometry of bases (e.g., LHMDS) improves efficiency .
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Steric Hindrance: The tert-butyl group complicates purification; silica gel chromatography with gradients of ethyl acetate/hexane is standard .
Applications in Medicinal Chemistry
Drug Discovery
The bromopyridine moiety enables Suzuki-Miyaura cross-coupling, facilitating the synthesis of biaryl structures common in kinase inhibitors . For example:
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Anticancer Agents: The bromine atom serves as a handle for introducing pharmacophores targeting EGFR or ALK kinases.
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Antimicrobials: Cyclopropane’s rigidity mimics natural terpenes, disrupting bacterial membrane synthesis .
Mechanistic Insights
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Binding Affinity: Bromine’s electronegativity enhances π-π stacking and halogen bonding with target proteins .
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Metabolic Stability: The Boc group reduces oxidative deamination, prolonging half-life in vivo .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | Warning (exclamation mark) | |
| Hazard Statements | H302, H315, H319 | |
| Precautionary Measures | P280, P305+P351+P338 |
Comparative Analysis with Analogues
Structural Analogues
Modifications to the pyridine or cyclopropane ring alter bioactivity:
Table 4: Analogues and Their Properties
Performance in Screening Assays
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